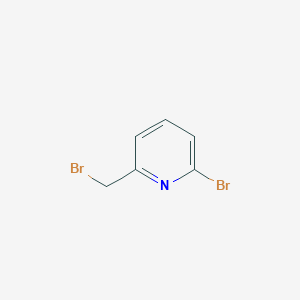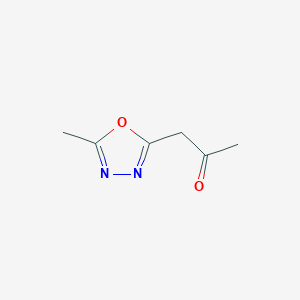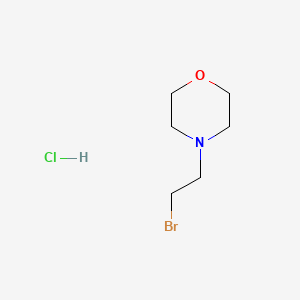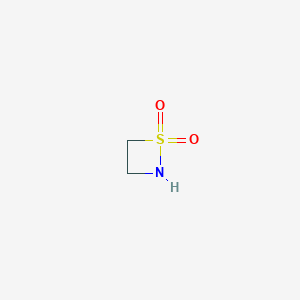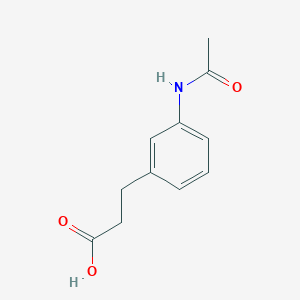
3-(3-Acetamidophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is part of the propanoic acid class of NSAIDs, which are widely used for their analgesic and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamidophenyl)propanoic acid typically involves the acylation of 3-aminophenylpropanoic acid. One common method includes the reaction of 3-aminophenylpropanoic acid with acetic anhydride under acidic conditions to form the acetamide derivative . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(3-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-(3-Acetamidophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of acylation and substitution reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used as an NSAID for pain relief and inflammation reduction.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 3-(3-Acetamidophenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . By blocking the COX enzymes, the compound effectively reduces inflammation and provides analgesic effects. The molecular targets include the COX enzymes, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .
類似化合物との比較
Similar Compounds
Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A related NSAID with a longer half-life and similar mechanism of action.
Ketoprofen: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
3-(3-Acetamidophenyl)propanoic acid is unique in its specific acetamide substitution, which may influence its pharmacokinetic properties and metabolic pathways. Compared to other NSAIDs, it may have different efficacy and safety profiles, making it suitable for specific patient populations .
特性
IUPAC Name |
3-(3-acetamidophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJTIYWMPQVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515136 |
Source


|
| Record name | 3-(3-Acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-83-5 |
Source


|
| Record name | 3-(3-Acetamidophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
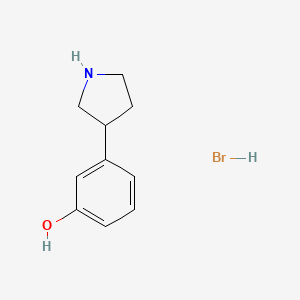
amine](/img/structure/B1282038.png)

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
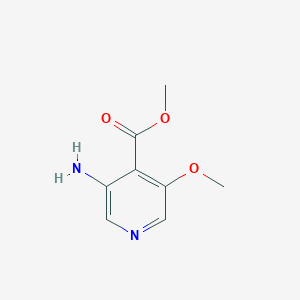
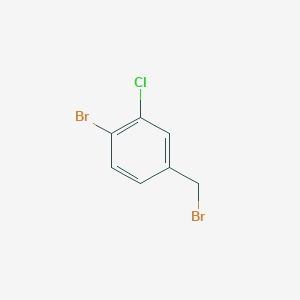
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
